mAChR-IN-1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

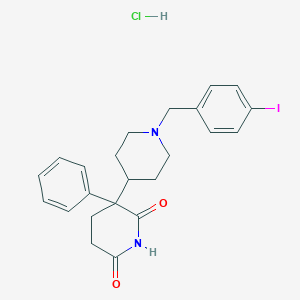

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPQCDPVLUEOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Interactions of mAChR-IN-1 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), demonstrating a half-maximal inhibitory concentration (IC50) of 17 nM.[1] This technical guide provides a consolidated overview of the available information regarding its mechanism of action. Due to the limited publicly accessible data on its subtype selectivity and specific experimental characterizations, this document focuses on the foundational principles of mAChR antagonism and the general experimental frameworks used to evaluate such compounds.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This mechanism involves the binding of the molecule to the same site as the endogenous neurotransmitter, acetylcholine (ACh), thereby preventing ACh-mediated receptor activation and subsequent downstream signaling. The muscarinic receptor family consists of five distinct G protein-coupled receptor (GPCR) subtypes (M1-M5), which are integral to a wide array of physiological processes in both the central and peripheral nervous systems.

The antagonism of these receptors by this compound disrupts the normal physiological responses elicited by parasympathetic nerve stimulation. These responses are subtype-dependent and include the regulation of heart rate, smooth muscle contraction, and glandular secretions.

Signaling Pathways Modulated by this compound

The specific signaling cascades inhibited by this compound are contingent on the receptor subtype(s) it targets. Muscarinic receptors are broadly categorized based on their G protein coupling:

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking these receptors, an antagonist like this compound would inhibit this signaling cascade, preventing the rise in intracellular calcium and the activation of PKC.

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. They can also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs). An antagonist at these receptors would prevent the agonist-induced decrease in cAMP and the activation of GIRK channels.

Visualizing the Antagonistic Action

The following diagrams illustrate the canonical signaling pathways for Gq/11 and Gi/o-coupled muscarinic receptors and the point of inhibition by an antagonist like this compound.

References

An In-Depth Technical Guide to mAChR-IN-1 Hydrochloride (4-Iododexetimide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

mAChR-IN-1 hydrochloride, scientifically known as 4-iododexetimide, is a potent and selective antagonist of the muscarinic acetylcholine (B1216132) receptor subtype 1 (M1). This document provides a comprehensive technical overview of its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. It is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is a synthetic compound that acts as a high-affinity antagonist for muscarinic acetylcholine receptors. Its properties are summarized in the table below.

| Property | Value |

| Synonyms | 4-Iododexetimide hydrochloride |

| Molecular Formula | C₂₃H₂₅IN₂O₂ · HCl |

| Molecular Weight | 524.83 g/mol |

| CAS Number | 119391-73-0 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Solubility | Soluble in DMSO and water |

| Storage Conditions | Store at -20°C for long-term stability |

Pharmacological Profile

This compound is a potent muscarinic acetylcholine receptor (mAChR) antagonist with a notable preference for the M1 subtype.[1] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of the M1 receptor.

Binding Affinity

The binding affinity of this compound (4-iododexetimide) for the five human muscarinic receptor subtypes (M1-M5) has been determined through in vitro radioligand binding assays. The compound displays the highest affinity for the M1 receptor.

| Receptor Subtype | Kᵢ (nM)[1] |

| M1 | 0.14 |

| M2 | 1.8 |

| M3 | 2.5 |

| M4 | 1.1 |

| M5 | 3.9 |

Kᵢ values were determined using membranes from CHO-K1 cells stably expressing the respective human muscarinic receptor subtype.

Mechanism of Action

As a competitive antagonist, this compound binds to the orthosteric site of the M1 muscarinic receptor, thereby preventing the binding of the endogenous agonist, acetylcholine. This blockade inhibits the downstream signaling cascades typically initiated by M1 receptor activation.

Signaling Pathways

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Antagonism of the M1 receptor by this compound inhibits the canonical Gq-mediated signaling pathway.

Experimental Protocols

The following section details a representative experimental protocol for determining the binding affinity of this compound using a radioligand binding assay.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound against a specific receptor subtype using a radiolabeled ligand.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a non-labeled antagonist (e.g., atropine) for non-specific binding.

-

50 µL of various concentrations of this compound.

-

50 µL of [³H]-NMS at a final concentration close to its Kₔ.

-

100 µL of the prepared cell membrane suspension.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Conclusion

This compound (4-iododexetimide) is a valuable pharmacological tool for the investigation of the M1 muscarinic acetylcholine receptor. Its high potency and selectivity for the M1 subtype make it an ideal probe for elucidating the role of this receptor in various physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.

References

An In-depth Technical Guide to the Core Properties of Muscarinic Acetylcholine Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of muscarinic acetylcholine (B1216132) receptor antagonists, detailing their mechanism of action, subtype selectivity, and the experimental protocols used for their characterization.

Introduction to Muscarinic Acetylcholine Receptors and their Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[1] There are five distinct subtypes, designated M1 through M5, each with unique tissue distribution, signaling pathways, and physiological functions.[1][2] Muscarinic antagonists are a class of drugs that competitively block the binding of ACh to these receptors, thereby inhibiting parasympathetic nerve stimulation.[3] This antagonism has broad therapeutic applications, including the treatment of chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[3][4]

Mechanism of Action and Signaling Pathways

Muscarinic receptor subtypes are broadly classified into two groups based on their primary G protein coupling:

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[5] Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in a cellular excitatory response.

-

M2 and M4 Receptors: These receptors preferentially couple to Gi/o proteins.[5] Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway typically results in an inhibitory cellular response.

The distinct signaling pathways of the muscarinic receptor subtypes are a key determinant of their diverse physiological roles and provide a basis for the development of subtype-selective antagonists.

Caption: Muscarinic Receptor Subtype Signaling Pathways.

Quantitative Data on Muscarinic Receptor Antagonists

The affinity and selectivity of antagonists for muscarinic receptor subtypes are critical parameters in drug development. These are typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the binding affinities of several common muscarinic antagonists for the five human muscarinic receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Selected Muscarinic Antagonists

| Antagonist | M1 | M2 | M3 | M4 | M5 |

| Atropine | 1.1 | 1.6 | 1.3 | 1.0 | 1.3 |

| Pirenzepine | 15.0 - 23.5 | 300 | 400 | 100 | 500 |

| Darifenacin | 10 | 60 | 3.2 | 100 | 20 |

| Ipratropium | 1.0 | 2.0 | 1.6 | 1.3 | 2.0 |

| Scopolamine | 0.1 | 0.4 | 0.2 | 0.3 | 0.5 |

| Tolterodine | 2.5 | 10 | 2.0 | 12.5 | 3.2 |

| Oxybutynin | 20 | 100 | 6.3 | 125 | 25 |

Note: Ki values can vary depending on the experimental conditions and cell system used. The values presented are representative.

Table 2: Functional Inhibitory Potencies (IC50, nM) of Selected Muscarinic Antagonists

| Antagonist | M1 | M2 | M3 | M4 | M5 |

| Pirenzepine | 19.0 | - | - | - | - |

| Carbachol (agonist) | 4090 - 150000 | - | - | - | - |

| VU6013720 | 441 | >10000 | >10000 | >10000 | >10000 |

| Compound 9g | - | >45-fold selective vs M2-M5 | - | - | - |

| Compound 9i | - | 7.9-fold selective vs M2 | 7-fold selective vs M3 | >340-fold selective vs M4 | 2.4-fold selective vs M5 |

Experimental Protocols for Characterizing Muscarinic Antagonists

The characterization of novel muscarinic antagonists relies on a suite of in vitro and in vivo assays to determine their affinity, potency, and functional effects.

In Vitro Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.[2] Competition binding assays are used to determine the inhibition constant (Ki) of an unlabeled antagonist.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[7]

-

Centrifuge the homogenate at low speed to remove debris.[7]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.[7]

-

-

Assay Setup (96-well plate format):

-

Total Binding: To triplicate wells, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and binding buffer.[7]

-

Non-specific Binding: To another set of triplicate wells, add the same components as for total binding, plus a high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.

-

Competition Binding: Prepare serial dilutions of the unlabeled test antagonist. To triplicate wells, add the membrane preparation, the fixed concentration of radioligand, and each concentration of the test antagonist.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[7]

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the test antagonist concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Caption: Radioligand Binding Assay Workflow.

[35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation by an agonist.[8] It can be used to differentiate between agonists, antagonists, and inverse agonists.[8] Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor subtype of interest as described for the radioligand binding assay.

-

Assay Buffer Preparation: Prepare a binding buffer containing HEPES, MgCl2, NaCl, and GDP.[9][10]

-

Assay Setup (96-well plate format):

-

To each well, add the membrane preparation, assay buffer, and a fixed concentration of [35S]GTPγS.[9]

-

Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate G protein activation.

-

Add serial dilutions of the test antagonist to measure its inhibitory effect.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[9]

-

Counting and Data Analysis: Measure the radioactivity on the filters using a scintillation counter and analyze the data to determine the IC50 of the antagonist.[9]

Caption: [35S]GTPγS Binding Assay Workflow and Logic.

In Vivo Assessment in the Pithed Rat Model

The pithed rat model is a classic in vivo preparation used to assess the cardiovascular effects of drugs in the absence of central nervous system and reflex influences.[1][11] It is particularly useful for characterizing the effects of muscarinic antagonists on M2 receptors in the heart (bradycardia) and M3 receptors in the vasculature (vasodilation).[1]

Detailed Methodology:

-

Animal Preparation:

-

Anesthetize a rat and insert a pithing rod through the orbit and foramen magnum (B12768669) down the entire length of the spinal cord to destroy the central nervous system.

-

Artificially ventilate the animal.

-

Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

-

Experimental Protocol:

-

Administer a muscarinic agonist (e.g., methacholine) to induce a dose-dependent decrease in heart rate (M2-mediated) and blood pressure (M3-mediated).[1]

-

Administer the test antagonist and repeat the agonist dose-response curve.

-

The antagonist effect is quantified by the rightward shift in the agonist dose-response curve.

-

Caption: Pithed Rat Experimental Workflow.

Conclusion

Muscarinic acetylcholine receptor antagonists are a diverse class of drugs with significant therapeutic value. A thorough understanding of their properties, including their mechanism of action, subtype selectivity, and pharmacological profile, is essential for the development of new and improved therapies with enhanced efficacy and reduced side effects. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these important therapeutic agents.

References

- 1. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 5. Acetylcholine - Wikipedia [en.wikipedia.org]

- 6. Muscarinic acetylcholine receptor M1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CARDIOVASCULAR RESPONSES TO ELECTRICAL STIMULATION OF SYMPATHETIC NERVES IN THE PITHED MOUSE - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Muscarinic Acetylcholine Receptors in Synaptic Plasticity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role muscarinic acetylcholine (B1216132) receptors (mAChRs) play in the mechanisms of synaptic plasticity, focusing on long-term potentiation (LTP) and long-term depression (LTD). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the cholinergic system and its impact on learning, memory, and neurological disorders.

Introduction to Muscarinic Receptors and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Muscarinic acetylcholine receptors (mAChRs), a subtype of G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine (ACh), are key modulators of synaptic plasticity in various brain regions, including the hippocampus, cortex, and striatum. There are five subtypes of mAChRs, M1 through M5, which are broadly classified into two families based on their G-protein coupling: the Gq/11-coupled receptors (M1, M3, and M5) and the Gi/o-coupled receptors (M2 and M4). This differential coupling allows mAChRs to exert diverse and complex effects on neuronal excitability and synaptic strength.

Role of mAChR Subtypes in Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered one of the major cellular mechanisms that underlies learning and memory.

M1 and M3 Receptors in LTP

The Gq/11-coupled M1 and M3 receptors are predominantly postsynaptic and play a significant role in facilitating LTP. Activation of these receptors by ACh or muscarinic agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, which can contribute to the induction of LTP.

Studies have shown that physiological activation of M1 mAChRs enhances LTP in the CA1 region of the hippocampus. This enhancement is absent in M1 knockout mice, highlighting the critical role of this receptor subtype.

M2 and M4 Receptors in LTP

The Gi/o-coupled M2 and M4 receptors are primarily located presynaptically on cholinergic and other neurons, where they act as autoreceptors and heteroreceptors to inhibit neurotransmitter release. Their role in LTP is more complex. While their activation can lead to a decrease in ACh release, potentially dampening LTP induction, studies using knockout mice have revealed that the absence of M2 and M4 receptors can impair LTP in the visual cortex. This suggests that these receptors are necessary for normal LTP, possibly by modulating the overall network activity or through other signaling pathways. In the hippocampus, the absence of M2 receptors has also been shown to impair LTP.

Role of mAChR Subtypes in Long-Term Depression (LTD)

Long-term depression (LTD) is a long-lasting reduction in the efficacy of synaptic transmission and is another important mechanism for memory formation and the refinement of neural circuits.

M1 and M3 Receptors in LTD

Similar to their role in LTP, the Gq/11-coupled M1 and M3 receptors are also critically involved in the induction of certain forms of LTD. In the hippocampus, M1 receptor activation is necessary for metabotropic glutamate (B1630785) receptor (mGluR)-dependent LTD. Furthermore, studies in the visual cortex have shown that M1/M3 double knockout mice lack LTD, and interestingly, low-frequency stimulation that normally induces LTD instead produces LTP in these animals. This indicates a crucial role for M1 and M3 receptors in directing the polarity of synaptic plasticity. M1 receptor activation has also been shown to induce LTD at inputs to the prefrontal cortex from the ventral hippocampus and basolateral amygdala.

M2 and M4 Receptors in LTD

The role of M2 and M4 receptors in LTD is less clearly defined. However, by acting as autoreceptors to regulate ACh release, they can indirectly influence the induction of LTD. For instance, in the striatum, the loss of M2/M4 autoreceptor function impairs LTD.

Quantitative Data on mAChR Modulation of Synaptic Plasticity

The following tables summarize quantitative data from key studies investigating the role of mAChR subtypes in LTP and LTD.

Table 1: Effects of mAChR Knockout on Long-Term Potentiation (LTP)

| Brain Region | mAChR Subtype Knockout | LTP Induction Protocol | Effect on LTP Magnitude (% of Baseline) | Reference |

| Visual Cortex | M1/M3 Double KO | Theta-burst stimulation (TBS) | 125 ± 5% (Normal) | |

| Visual Cortex | M2/M4 Double KO | Theta-burst stimulation (TBS) | 102 ± 7% (Impaired) | |

| Visual Cortex | M2 Single KO | Theta-burst stimulation (TBS) | 132 ± 11% (Normal) | |

| Visual Cortex | M4 Single KO | Theta-burst stimulation (TBS) | 133 ± 6% (Normal) | |

| Hippocampus CA1 | M1 KO | High-frequency stimulation (100 Hz, 1s) with 50 nM CCh | No enhancement (compared to wild-type with CCh showing 206.3 ± 12.2%) | |

| Hippocampus CA1 | M3 KO | High-frequency stimulation (100 Hz, 1s) with 50 nM CCh | Normal enhancement |

Table 2: Effects of mAChR Knockout on Long-Term Depression (LTD)

| Brain Region | mAChR Subtype Knockout | LTD Induction Protocol | Effect on LTD Magnitude (% of Baseline) | Reference |

| Visual Cortex | M1/M3 Double KO | Low-frequency stimulation (LFS) | LTP instead of LTD (151 ± 12%) | |

| Visual Cortex | M2/M4 Double KO | Low-frequency stimulation (LFS) | 70 ± 9% (Normal LTD) | |

| Visual Cortex | M1 Single KO | Low-frequency stimulation (LFS) | LTP instead of LTD | |

| Visual Cortex | M3 Single KO | Low-frequency stimulation (LFS) | Abolished LTD |

Experimental Protocols

Electrophysiology: Brain Slice Preparation and Recording

A standard method to study synaptic plasticity is through electrophysiological recordings in acute brain slices.

Protocol:

-

Animal Anesthesia and Euthanasia: Mice or rats are deeply anesthetized with isoflurane (B1672236) or a similar anesthetic and euthanized in accordance with institutional animal care and use committee guidelines.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution. Coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex) are prepared using a vibratome.

-

Slice Recovery: Slices are transferred to a holding chamber containing aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes to recover, and then maintained at room temperature.

-

Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF at a constant flow rate. Whole-cell patch-clamp or field potential recordings are performed using glass micropipettes filled with an appropriate internal solution.

-

LTP/LTD Induction:

-

LTP: Typically induced by high-frequency stimulation (HFS), such as one or more trains of 100 Hz for 1 second, or theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.

-

LTD: Usually induced by prolonged low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.

-

-

Data Acquisition and Analysis: Synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs, or excitatory postsynaptic currents, EPSCs) are recorded before and after the induction protocol. The magnitude of LTP or LTD is quantified as the percentage change in the response slope or amplitude relative to the baseline.

Pharmacological Manipulations

To investigate the role of specific mAChR subtypes, various agonists and antagonists can be bath-applied to the brain slices.

-

Agonists: Carbachol (a non-selective mAChR agonist), Oxotremorine-M (a selective M1/M4 agonist).

-

Antagonists: Atropine (a non-selective mAChR antagonist), Pirenzepine (a selective M1 antagonist), Methoctramine (a selective M2 antagonist), 4-DAMP (a selective M3 antagonist), Tropicamide (a selective M4 antagonist).

Concentrations of these drugs should be carefully chosen based on their known selectivity and potency.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by Gq/11- and Gi/o-coupled mAChRs.

Caption: Gq/11-coupled mAChR signaling pathway.

Caption: Gi/o-coupled mAChR signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the role of a specific mAChR subtype in synaptic plasticity using knockout mice.

Caption: Experimental workflow for studying mAChRs in synaptic plasticity.

Conclusion

Muscarinic acetylcholine receptors are powerful modulators of synaptic plasticity, with different subtypes playing distinct and sometimes opposing roles in the induction and maintenance of LTP and LTD. A thorough understanding of the signaling pathways and the specific contributions of each mAChR subtype is crucial for developing novel therapeutic strategies for cognitive disorders characterized by deficits in synaptic plasticity. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of mAChR function in the brain.

Investigating Cholinergic Signaling with mAChR-IN-1 Hydrochloride: A Technical Guide

Abstract

Cholinergic signaling, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), is fundamental to a vast array of physiological processes, including cognitive function, autonomic regulation, and muscle control.[1] Muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs), are central to this system and represent significant therapeutic targets for various neurological and psychiatric disorders.[2][3] This technical guide provides an in-depth overview of investigating cholinergic pathways using mAChR-IN-1 hydrochloride, a potent mAChR antagonist.[4] We present detailed experimental protocols, a summary of the compound's properties, and visualizations of the core signaling cascades, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

The Cholinergic Signaling System

The cholinergic system's function is dictated by the interaction of acetylcholine with two main classes of receptors: ionotropic nicotinic receptors and metabotropic muscarinic receptors.[2][5] This guide focuses on the muscarinic subfamily, which consists of five distinct subtypes (M1-M5), each coupled to different G protein signaling pathways.[6][7]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are broadly categorized into two main signaling cascades based on their G protein coupling:

-

Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates the Gq protein, which in turn activates phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[8]

-

Gi/o-Coupled Receptors (M2, M4): Upon activation, these receptors engage the inhibitory G protein (Gi), which inhibits the enzyme adenylyl cyclase.[6] This action leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, thereby modulating the activity of protein kinase A (PKA) and other cAMP-dependent pathways.[7] The M2 receptor can also be found on presynaptic terminals, where its activation inhibits further acetylcholine release.[6]

Visualizing the Pathways

To elucidate these core mechanisms, the following diagrams illustrate the signal transduction cascades for Gq and Gi-coupled muscarinic receptors.

Technical Profile: this compound

This compound is a potent antagonist of muscarinic cholinergic receptors.[4] Its primary utility in research is to block the action of acetylcholine or other muscarinic agonists, thereby allowing for the elucidation of the physiological roles of mAChR-mediated signaling pathways.

Quantitative and Physicochemical Data

The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Mechanism of Action | Muscarinic Cholinergic Receptor (mAChR) Antagonist | [4] |

| IC₅₀ | 17 nM | [4] |

Formulation and Storage

Proper handling and storage are critical for maintaining the compound's stability and efficacy.

| Parameter | Protocol | Reference |

| In Vivo Formulation | Prepare a stock solution in DMSO. For the working solution, use the following solvent ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh on the day of use. | [4] |

| Stock Solution Storage | Store sealed and protected from light and moisture at -80°C for up to 6 months or -20°C for up to 1 month. | [4] |

Experimental Protocols for Investigating mAChR Antagonism

To characterize the inhibitory activity of this compound, functional cell-based assays are essential. These protocols are designed to measure the compound's ability to block agonist-induced signaling through specific mAChR subtypes.

Protocol: Calcium Mobilization Assay (for Gq-Coupled Receptors)

This assay measures changes in intracellular calcium following receptor activation and is ideal for assessing antagonists of M1, M3, and M5 receptors.

Materials:

-

Host cell line (e.g., CHO-K1, HEK293) stably expressing the human M1, M3, or M5 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Muscarinic agonist (e.g., Acetylcholine, Carbachol).

-

This compound.

-

Fluorescence plate reader with an injection system.

Methodology:

-

Cell Plating: Seed the cells into black, clear-bottom 96-well or 384-well microplates and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in Assay Buffer. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a fixed concentration of the muscarinic agonist (typically an EC₈₀ concentration, predetermined in a separate agonist-only experiment).

-

Antagonist Incubation: Wash the cells with Assay Buffer to remove excess dye. Add the various concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for several seconds.

-

Agonist Stimulation: Inject the agonist solution into the wells and continue recording the fluorescence signal for 60-120 seconds to capture the peak response.

-

Data Analysis: Calculate the change in fluorescence for each well. Plot the agonist response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: cAMP Accumulation Assay (for Gi-Coupled Receptors)

This assay quantifies the inhibition of adenylyl cyclase activity and is used to test antagonists for M2 and M4 receptors.

Materials:

-

Host cell line (e.g., CHO-K1, HEK293) stably expressing the human M2 or M4 receptor.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Muscarinic agonist (e.g., Acetylcholine).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Methodology:

-

Cell Plating: Seed cells into appropriate microplates and culture overnight.

-

Compound Incubation: Remove the culture medium. Add Assay Buffer containing the PDE inhibitor, various concentrations of this compound, and a fixed concentration of the muscarinic agonist. Incubate for 15-30 minutes.

-

Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Incubate for an additional 15-30 minutes. The agonist, acting via the Gi pathway, will counteract this stimulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: The antagonist (mAChR-IN-1) will block the inhibitory effect of the agonist, leading to higher cAMP levels. Plot the measured cAMP concentration against the concentration of this compound to calculate its IC₅₀.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the complex roles of muscarinic cholinergic signaling. With a potent antagonist profile (IC₅₀ of 17 nM), it can be effectively employed to inhibit mAChR function in both in vitro and in vivo settings.[4] By utilizing the detailed protocols and understanding the underlying signaling pathways presented in this guide, researchers can rigorously investigate the contributions of muscarinic receptors to health and disease, paving the way for the development of novel therapeutics targeting the cholinergic system.

References

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

Technical Guide: mAChR-IN-1 Hydrochloride - A Potent Muscarinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mAChR-IN-1 hydrochloride, a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). This document details its chemical properties, the signaling pathways it modulates, and the experimental protocols for its characterization.

Core Compound Information

This compound is a valuable tool for researchers studying the physiological and pathological roles of muscarinic acetylcholine receptors. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₃H₂₆ClIN₂O₂ |

| Molecular Weight | 524.82 g/mol |

| CAS Number | 119391-73-0 |

| Primary Activity | Potent Muscarinic Cholinergic Receptor (mAChR) Antagonist |

| IC₅₀ | 17 nM |

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes mediate diverse physiological functions and are coupled to distinct intracellular signaling cascades. mAChR-IN-1, as a non-selective antagonist, is expected to inhibit the signaling of all five subtypes. The signaling pathways are broadly divided into two main branches based on their G protein coupling.[1][2][3]

The M1, M3, and M5 receptor subtypes preferentially couple to Gαq/11 proteins.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Conversely, the M2 and M4 receptor subtypes are coupled to Gαi/o proteins.[2][3] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gαi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocols

The characterization of a muscarinic antagonist such as this compound typically involves radioligand binding assays to determine its affinity for the different receptor subtypes. A common method is the competition binding assay.

Radioligand Competition Binding Assay for a Novel mAChR Antagonist

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes (M1-M5).

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: A tritiated non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: The unlabeled antagonist to be tested (e.g., this compound), prepared in a series of dilutions.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates, glass fiber filters, and a cell harvester.

-

Liquid scintillation counter.

2. Experimental Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of the membrane suspension.

-

A fixed concentration of the radioligand ([³H]-NMS).

-

Varying concentrations of the unlabeled test antagonist.

-

For determining non-specific binding, a high concentration of a known non-selective muscarinic antagonist (e.g., atropine) is used instead of the test compound.

-

For determining total binding, only the membranes and radioligand are added.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test antagonist concentration.

-

Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Pharmacological Profile of this compound

| Receptor Subtype | Ki (nM) |

| M1 | TBD |

| M2 | TBD |

| M3 | TBD |

| M4 | TBD |

| M5 | TBD |

| TBD: To Be Determined through experimental procedures. |

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholine receptors (muscarinic) | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Navigating the Labyrinth of Muscarinic Acetylcholine Receptors: A Technical Guide to mAChR-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing mAChR-IN-1 hydrochloride, a potent non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). This document provides crucial information on sourcing the compound, its physicochemical properties, mechanism of action, and detailed protocols for its application in in-vitro research.

Sourcing and Procurement of this compound

Identifying a reliable supplier is the foundational step for any research endeavor. Key considerations for selecting a vendor for this compound include the provision of comprehensive technical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), as well as stated purity levels. The following diagram outlines a logical workflow for supplier selection:

Caption: Logical workflow for selecting a this compound supplier.

Several chemical suppliers offer this compound. Researchers should visit the websites of companies such as MedchemExpress and TargetMol to obtain the latest product specifications and availability.

Physicochemical and Pharmacological Data

This compound is a potent antagonist of muscarinic acetylcholine receptors with an IC50 of 17 nM.[1][2] Its utility in research stems from its ability to block the effects of acetylcholine and other muscarinic agonists, thereby allowing for the elucidation of mAChR-dependent signaling pathways.

| Property | Value | Source |

| Product Name | This compound | MedchemExpress, TargetMol |

| CAS Number | 119391-73-0 | MedchemExpress |

| Molecular Formula | C₂₃H₂₆ClIN₂O₂ | MedchemExpress |

| Molecular Weight | 524.82 g/mol | MedchemExpress, TargetMol |

| IC50 | 17 nM (for mAChRs) | MedchemExpress, TargetMol |

| Purity | Typically >98% (verify with supplier's CoA) | TargetMol |

| Solubility | Soluble in DMSO | MedchemExpress |

| Storage (Powder) | -20°C for long-term storage | MedchemExpress |

| Storage (in Solvent) | -80°C (up to 6 months) or -20°C (up to 1 month) | MedchemExpress |

Mechanism of Action: Modulating Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play significant roles in the central nervous system. There are five subtypes of mAChRs (M1-M5), which couple to different G proteins to initiate downstream signaling cascades.

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

-

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects.

mAChR-IN-1, as a non-selective antagonist, blocks the binding of acetylcholine to all five receptor subtypes, thereby inhibiting both the Gq/11 and Gi/o-mediated signaling pathways.

Caption: Simplified signaling pathways of mAChRs and the inhibitory action of mAChR-IN-1.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in in-vitro cell-based assays.

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.525 mg of the compound in 1 mL of DMSO.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C as recommended by the supplier.

In-Vitro Cell-Based Functional Assay (Calcium Mobilization)

This protocol is suitable for cell lines endogenously or recombinantly expressing M1, M3, or M5 muscarinic receptors.

Materials:

-

Cell line expressing the mAChR of interest (e.g., CHO-M1, HEK-M3)

-

Cell culture medium and supplements

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

Muscarinic receptor agonist (e.g., Carbachol, Acetylcholine)

-

This compound stock solution

-

96- or 384-well black, clear-bottom microplates

-

Fluorescent plate reader with calcium measurement capabilities

Experimental Workflow:

Caption: Workflow for a calcium mobilization assay to determine the potency of this compound.

Procedure:

-

Cell Seeding: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO₂ incubator.

-

Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (prepared by serial dilution of the stock solution in assay buffer) to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration). Incubate for 15-30 minutes at room temperature or 37°C.

-

Agonist Stimulation and Fluorescence Measurement: Place the microplate in the fluorescent plate reader. Add a pre-determined concentration of the muscarinic agonist (typically the EC₈₀ concentration) to all wells simultaneously using an automated dispenser. Immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. As a general precaution, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. By understanding its properties, mechanism of action, and appropriate handling and experimental procedures, scientists can effectively utilize this potent antagonist to advance our understanding of muscarinic receptor biology and its role in health and disease.

References

In-Depth Technical Guide to the Safety Data of mAChR-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for mAChR-IN-1 hydrochloride (CAS No: 119391-73-0). The information is compiled and presented to meet the needs of laboratory researchers, scientists, and professionals involved in drug development. This document summarizes key safety information, handling procedures, and emergency protocols, emphasizing a culture of safety in the laboratory.

Section 1: Chemical Identification and Physical Properties

This compound is a potent muscarinic cholinergic receptor (mAChR) antagonist.[1] It is primarily used in laboratory research to study the roles and effects of mAChRs.

Table 1: Chemical and Physical Properties of this compound

| Property | Data | Source |

| Chemical Name | This compound | MedChemExpress |

| CAS Number | 119391-73-0 | MedChemExpress[1] |

| Molecular Formula | C₂₃H₂₆ClIN₂O₂ | MedChemExpress[1] |

| Molecular Weight | 524.82 g/mol | MedChemExpress[1] |

| Appearance | White to off-white solid | MedChemExpress[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | DMSO: 65 mg/mL (123.85 mM) H₂O: 1 mg/mL (1.91 mM) | MedChemExpress[1] |

Section 2: Hazard Identification and Classification

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is classified as not being a hazardous substance or mixture. However, it is crucial for researchers to note that this classification is based on the available data, and a comprehensive toxicological profile is not publicly available. As with all research chemicals, it should be handled with care, assuming it may have uncharacterized biological effects.

Table 2: GHS Classification

| Classification | Statement |

| GHS Classification | Not a hazardous substance or mixture |

| GHS Label elements | Not a hazardous substance or mixture |

| Other hazards | None |

Section 3: Toxicological Data

No quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), is available in the public domain for this compound. The classification as non-hazardous is provided by the supplier. In the absence of specific data, standard laboratory precautions for handling new chemical entities should be rigorously followed.

Section 4: Handling, Storage, and Exposure Controls

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

Recommended Storage

For long-term storage, it is recommended to keep this compound at 4°C in a sealed container, protected from moisture and light.[1] If dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1]

Engineering Controls

Work with this compound should be conducted in a well-ventilated laboratory. A fume hood is recommended for procedures that may generate dust or aerosols.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound, based on standard laboratory safety protocols for non-hazardous chemicals.

Section 5: First-Aid and Emergency Procedures

In the event of exposure or a spill, the following procedures should be followed.

First-Aid Measures

Table 3: First-Aid Measures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention. |

Chemical Spill Response

The following workflow details the appropriate response to a minor chemical spill in the laboratory. For a large spill, evacuate the area and contact the institution's environmental health and safety department.

Section 6: Fire-Fighting Measures

Table 4: Fire and Explosion Data

| Property | Data |

| Flash Point | Not available |

| Autoignition Temperature | Not available |

| Flammability Limits | Not available |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Hazardous Combustion Products | Not available |

Section 7: Stability and Reactivity

This compound is expected to be stable under recommended storage conditions. Avoid strong oxidizing agents. Hazardous decomposition products are not specified in the available literature.

Section 8: Experimental Protocols

As no specific experimental protocols for toxicity testing of this compound are available, this section outlines a general workflow for evaluating the safety of a new chemical compound in a research setting, based on OECD guidelines.

References

Preclinical Profile of mAChR-IN-1 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 (B1139293) hydrochloride is a potent antagonist of muscarinic cholinergic receptors (mAChRs), with a reported half-maximal inhibitory concentration (IC50) of 17 nM.[1][2][3][4][5][6][7] This technical guide provides a summary of the available preclinical information on mAChR-IN-1 hydrochloride, including its chemical properties and guidance on its preparation for in vitro and in vivo studies. Due to the limited publicly available research data, this document primarily serves as a foundational resource.

Core Compound Characteristics

Based on information from chemical suppliers, this compound possesses the following characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C23H26ClIN2O2 | [1] |

| Molecular Weight | 524.82 g/mol | [1] |

| Reported Activity | Potent muscarinic cholinergic receptor (mAChR) antagonist | [1][2][3][4][5][6][7] |

| IC50 | 17 nM | [1][2][3][4][5][6][7] |

| CAS Number | 119391-73-0 | [1][8] |

Note: One supplier describes the free base form (mAChR-IN-1, CAS: 119391-56-9) as a potent activator of the M2 mAChR subtype[9]. This information is inconsistent with the majority of sources identifying the hydrochloride salt as a general mAChR antagonist. Further experimental validation is required to clarify this discrepancy.

Experimental Protocols: Solution Preparation

Detailed experimental protocols from preclinical studies involving this compound are not publicly available. However, guidance on preparing solutions for laboratory use is provided by suppliers.

In Vitro Solution Preparation

For cellular assays and other in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).

Protocol:

-

Weigh the desired amount of this compound.

-

Add an appropriate volume of DMSO to achieve the desired stock concentration.

-

If necessary, use sonication to aid dissolution.

-

For working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. It is recommended to first dilute the stock solution with a vehicle such as PEG300 and Tween-80 before adding to the final aqueous solution to improve solubility and prevent precipitation.

In Vivo Formulation

For animal studies, a common vehicle for administering this compound is a mixture of DMSO, PEG300, Tween-80, and saline.

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a separate tube, combine the required volumes of PEG300 and Tween-80.

-

Add the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.

-

Add saline to the mixture to achieve the final desired concentration and vehicle composition. A typical final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Ensure the final solution is clear and free of precipitation before administration.

Signaling Pathways and Experimental Workflows

Detailed studies elucidating the specific signaling pathways modulated by this compound are not available in the public domain. As a general muscarinic antagonist, it is expected to block the downstream effects of acetylcholine (B1216132) (ACh) binding to muscarinic receptors.

The diagram below illustrates the general signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which this compound would inhibit.

The following diagram outlines a general experimental workflow for characterizing a novel muscarinic receptor antagonist like this compound.

Conclusion

This compound is a potent muscarinic cholinergic receptor antagonist identified in chemical supplier databases. While basic chemical and solubility information is available, a comprehensive preclinical data package, including detailed in vitro and in vivo studies, has not been published in peer-reviewed literature. The information provided herein serves as a starting point for researchers interested in evaluating this compound. Further studies are necessary to fully characterize its pharmacological profile, including its selectivity for different muscarinic receptor subtypes and its effects on various signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound — TargetMol Chemicals [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]

- 7. This compound | AChR | TargetMol [targetmol.com]

- 8. Compuestos y reactivos bioquímicos | CymitQuimica [cymitquimica.com]

- 9. mAChr-in-1 | 119391-56-9 | UEA39156 | Biosynth [biosynth.com]

A Technical Guide on the Application of Potent Muscarinic Antagonists in Learning and Memory Research, Featuring mAChR-IN-1 Hydrochloride

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The compounds and protocols described are for pre-clinical research purposes only.

Introduction

The cholinergic system, particularly neurotransmission mediated by muscarinic acetylcholine (B1216132) receptors (mAChRs), plays a pivotal role in higher cognitive functions, including learning and memory. Pharmacological blockade of these receptors is a well-established method for inducing transient amnesia in animal models, providing a critical platform for studying the neurobiological basis of memory and for screening potential nootropic agents.

This guide focuses on the application of potent, non-selective muscarinic antagonists in learning and memory research. We feature mAChR-IN-1 hydrochloride , a potent mAChR antagonist with an IC₅₀ of 17 nM, as a representative tool for such studies.[1] While specific peer-reviewed studies detailing the effects of this compound on cognition are not yet prevalent in public literature, its high potency suggests it could serve as a valuable tool. Therefore, this guide will draw upon the extensive research conducted with the classical non-selective antagonist, scopolamine (B1681570), to provide a comprehensive framework for employing potent mAChR antagonists in cognitive research. We will cover the underlying mechanisms, key behavioral assays, detailed experimental protocols, and representative data.

Section 1: Pharmacology and Mechanism of Muscarinic Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into five subtypes (M1-M5). These subtypes are differentially expressed in the central nervous system and couple to distinct signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[2]

A non-selective antagonist like this compound is presumed to inhibit these pathways, thereby disrupting cholinergic modulation of neural circuits essential for memory formation and retrieval.

M1 Receptor (Gq-coupled) Signaling Pathway

The M1 receptor is highly expressed in the hippocampus and cerebral cortex, regions critical for cognitive function.[2] Its activation leads to a signaling cascade that enhances neuronal excitability. A non-selective antagonist blocks this pathway.

M2 Receptor (Gi-coupled) Signaling Pathway

M2 receptors often act as autoreceptors on presynaptic terminals to inhibit further acetylcholine release. They are also located postsynaptically where they produce inhibitory effects, such as hyperpolarization. Blockade of this pathway by an antagonist would disinhibit acetylcholine release.

Section 2: Quantitative Effects of Muscarinic Antagonists on Behavior

The administration of non-selective muscarinic antagonists like scopolamine is a standard method for inducing deficits in learning and memory. The following tables summarize representative quantitative data from key behavioral assays.

Table 1: Morris Water Maze (Spatial Learning and Memory) The Morris Water Maze (MWM) assesses hippocampus-dependent spatial navigation. An increased escape latency (time to find a hidden platform) indicates memory impairment.

| Treatment Group | Dosage (mg/kg, i.p.) | Escape Latency (seconds) | Change vs. Control | Reference |

| Control (Saline) | N/A | 62.63 - 74.43 | N/A | [3] |

| Scopolamine | 3 | 101.51 - 103.56 | Significant Increase (p<0.05) | [3] |

| Scopolamine | 1 | ~55 (Day 4) | Significant Increase (p<0.05) | [4] |

| Control (Vehicle) | N/A | ~20 (Day 4) | N/A | [4] |

Table 2: Novel Object Recognition (Recognition Memory) The Novel Object Recognition (NOR) test evaluates an animal's innate preference to explore a novel object over a familiar one. A discrimination index around 0 indicates no preference, signifying impaired memory.

| Treatment Group | Dosage (mg/kg, i.p.) | Discrimination Index (d2) | Change vs. Control | Reference |

| Control (Saline) | N/A | ~0.45 | N/A | |

| Scopolamine | 1 | ~0.05 | Significant Decrease (p≤0.05) | |

| Vehicle Control | N/A | ~0.28 | N/A | [5] |

| Scopolamine | 1 | ~ -0.05 | Significant Decrease (p<0.05) | [5] |

Table 3: Passive Avoidance Test (Fear-Motivated Memory) This test assesses memory by measuring an animal's latency to enter a dark compartment previously associated with an aversive stimulus (foot shock). A shorter latency indicates memory impairment.

| Treatment Group | Dosage (mg/kg, i.p.) | Step-through Latency (seconds) | Change vs. Control | Reference |

| Control (Vehicle) | N/A | ~250 | N/A | [6] |

| Scopolamine | 1 | ~100 | Significant Decrease (p<0.001) | [6] |

| Control (Normal) | N/A | ~130 | N/A | [7] |

| Scopolamine | 1 | ~50 | Significant Decrease (p<0.01) | [7] |

Section 3: Key Experimental Protocols

Detailed and consistent protocols are crucial for reproducible results. Below are methodologies for the three primary assays used to assess antagonist-induced memory deficits. A typical workflow is visualized below.

Morris Water Maze Protocol

Objective: To assess spatial learning and memory. Apparatus: A circular pool (120-150 cm diameter) filled with opaque water. A hidden escape platform is submerged 1 cm below the surface in one quadrant. Visual cues are placed around the room.[3][8] Methodology:

-

Drug Administration: Administer this compound or another antagonist (e.g., scopolamine 1-3 mg/kg, i.p.) 30 minutes prior to the first training trial.

-

Acquisition Training (Days 1-4):

-

Each animal undergoes 4 trials per day.

-

For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions.

-

Allow the mouse to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency and path length using an automated video tracking system.

-

-

Probe Test (Day 5):

-

Remove the platform from the pool.

-

Place the mouse in the pool for a single 60-second trial.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.

-

Novel Object Recognition Protocol

Objective: To assess recognition memory. Apparatus: An open-field arena (e.g., 40x40x40 cm). Two sets of identical objects and one set of novel objects (e.g., different shapes, colors, textures), heavy enough not to be displaced by the animal. Methodology:

-

Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate.

-

Training/Familiarization (Day 2):

-

Administer the antagonist 30 minutes before the session.

-

Place two identical objects (A1 and A2) in the arena.

-

Place the mouse in the arena and allow it to explore for 5-10 minutes.

-

Record the time spent exploring each object (sniffing or touching with nose/paws).

-

-

Test (Day 3, typically 24h after training):

-

Replace one of the familiar objects with a novel object (A and B).

-

Place the mouse back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar (T_fam) and novel (T_nov) objects.

-

-

Data Analysis: Calculate the Discrimination Index (d2) as: (T_nov - T_fam) / (T_nov + T_fam).[9]

Passive Avoidance Protocol

Objective: To assess fear-motivated, long-term memory. Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild foot shock.[6] Methodology:

-

Training/Acquisition:

-

Place the mouse in the brightly lit compartment.

-

After a brief acclimation (e.g., 60 seconds), the door to the dark compartment opens.

-

When the mouse enters the dark compartment (all four paws), the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Administer the antagonist immediately after the training session to test its effect on memory consolidation, or 30 minutes before to test its effect on acquisition.

-

-

Retention Test (24 hours later):

-

Place the mouse back into the light compartment.

-

The door to the dark compartment is opened.

-

Record the latency to step through into the dark compartment (step-through latency), up to a maximum cut-off time (e.g., 300 seconds). A longer latency indicates better memory of the aversive event.

-

Conclusion and Future Directions

Potent, non-selective muscarinic antagonists are indispensable tools in cognitive neuroscience. They provide a reliable method for inducing memory impairments, thereby facilitating the study of memory-enhancing compounds and the elucidation of the cholinergic system's role in cognition. While compounds like scopolamine have been instrumental, the exploration of novel antagonists is vital.

This compound , with its high potency (IC₅₀ = 17 nM), represents a promising research tool.[1] However, a comprehensive characterization is required. Future research should focus on determining its selectivity profile across all five muscarinic receptor subtypes and validating its efficacy in the behavioral models detailed in this guide. Such studies will confirm its utility and potentially reveal new insights into the nuanced role of muscarinic signaling in learning and memory.

References

- 1. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scantox.com [scantox.com]

- 7. Lactobacillus delbrueckii subsp. lactis CKDB001 Ameliorates Scopolamine-Induced Cognitive Impairment Through Metabolic Modulation [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's In-Depth Guide to Exploring Muscarinic Acetylcholine Receptor (mAChR) Subtypes with Non-Selective Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data essential for investigating the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5) using non-selective antagonists. This document offers detailed experimental protocols, curated quantitative data for commonly used antagonists, and visualizations of key signaling pathways and experimental workflows to facilitate research and drug development in this critical area of pharmacology.

Introduction to Muscarinic Acetylcholine Receptors and Non-Selective Antagonists

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral to the modulation of numerous physiological functions mediated by the neurotransmitter acetylcholine (ACh).[1] The five identified subtypes, M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling pathways, making them attractive therapeutic targets for a wide range of pathological conditions.

Non-selective muscarinic antagonists are invaluable pharmacological tools that bind to multiple mAChR subtypes with varying affinities. While the development of subtype-selective ligands is a major goal in drug discovery, non-selective antagonists remain crucial for initial characterization of muscarinic receptor function in various tissues and for validating novel therapeutic hypotheses. Compounds like atropine (B194438) and scopolamine (B1681570) have been used for decades to elucidate the broad physiological roles of the muscarinic system. Understanding their interaction across all five subtypes is fundamental for interpreting experimental results and for designing more selective molecules.

Muscarinic Receptor Subtypes and Their Signaling Pathways

The five mAChR subtypes are broadly categorized into two major families based on their primary G protein-coupling preference.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-